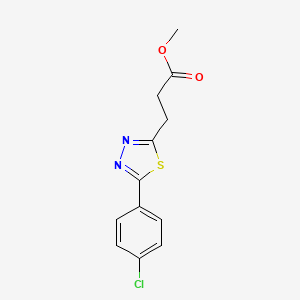
3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group attached to the thiadiazole ring, which is further connected to a propionic acid methyl ester moiety
準備方法
The synthesis of 3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate undergoes hydrazination to yield 4-chlorobenzohydrazide.
化学反応の分析
3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antiviral agent, particularly against tobacco mosaic virus.
作用機序
The mechanism of action of 3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been found to inhibit heat shock proteins such as TRAP1, which play a role in cancer cell survival and proliferation . This inhibition leads to the induction of apoptosis in cancer cells, thereby reducing their growth.
類似化合物との比較
3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propionic acid methyl ester can be compared with other thiadiazole derivatives, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound also contains the thiadiazole ring but differs in the functional groups attached to it.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound has a similar chlorophenyl group but differs in the rest of the structure and its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H11ClN2O2S |
|---|---|
分子量 |
282.75 g/mol |
IUPAC名 |
methyl 3-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanoate |
InChI |
InChI=1S/C12H11ClN2O2S/c1-17-11(16)7-6-10-14-15-12(18-10)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
InChIキー |
UIRQQIHRSPXGMV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=NN=C(S1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



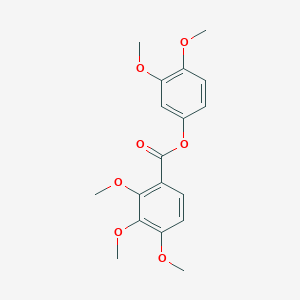

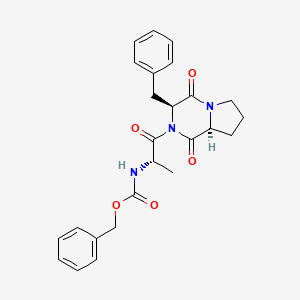
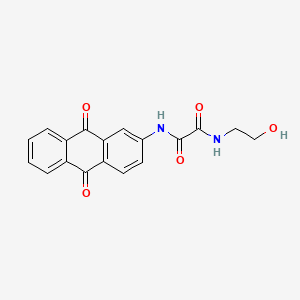
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
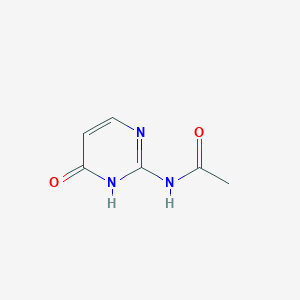
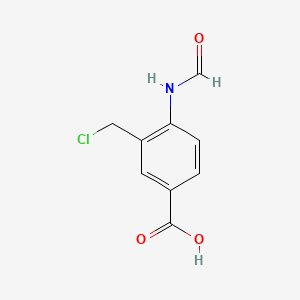
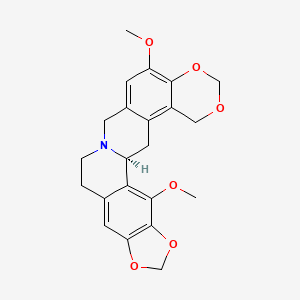
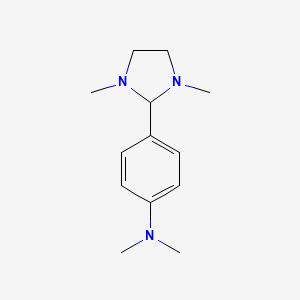
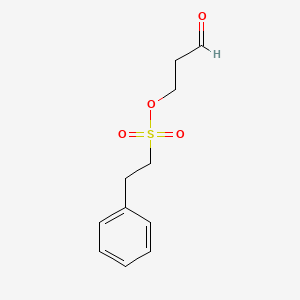
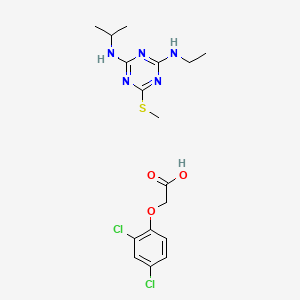
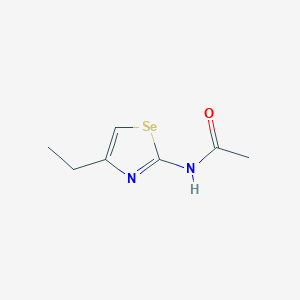
![Pyrazino[1,2-a]benzimidazole](/img/structure/B13791295.png)
